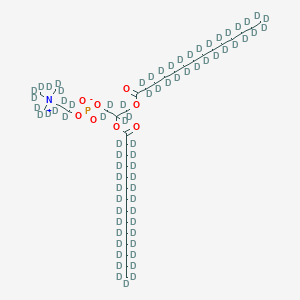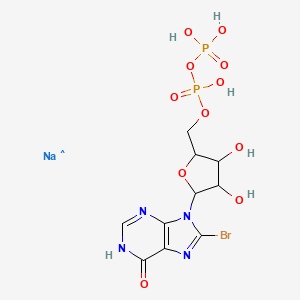
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving lipid membranes and their interactions due to its stability and unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphocholine group. The deuteration process is achieved through the use of deuterated reagents and solvents under controlled conditions to ensure the replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized catalysts to facilitate the deuteration process.
Análisis De Reacciones Químicas
Types of Reactions: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions include modified phospholipids with altered functional groups, which can be used in further studies or applications.
Aplicaciones Científicas De Investigación
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 has a wide range of applications in scientific research:
Chemistry: Used in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the investigation of cell membrane structure and function.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of stable lipid-based products and formulations.
Mecanismo De Acción
The mechanism of action of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and dynamics.
Comparación Con Compuestos Similares
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with longer acyl chains, used for comparative studies of membrane properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with unsaturated acyl chains, providing different membrane characteristics.
Uniqueness: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is unique due to its deuterated nature, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research requiring detailed molecular insights.
Propiedades
Fórmula molecular |
C36H72NO8P |
|---|---|
Peso molecular |
750.4 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D |
Clave InChI |
CITHEXJVPOWHKC-JRCJJVRHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
